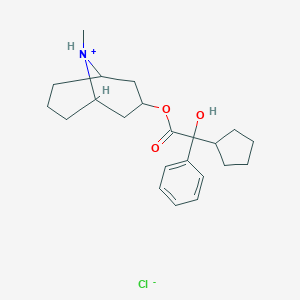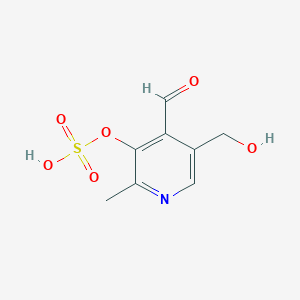
Pyridoxal 3-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal 3-sulfate (PLP) is a derivative of vitamin B6 that plays a crucial role in various biochemical processes in the human body. It is a coenzyme that catalyzes numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and gene expression. PLP is synthesized in the body from pyridoxal, which is obtained from dietary sources or supplements.
Mecanismo De Acción
Pyridoxal 3-sulfate acts as a coenzyme for numerous enzymatic reactions in the body. It binds to enzymes and helps to catalyze the conversion of substrates to products. Pyridoxal 3-sulfate also plays a role in the regulation of gene expression by binding to DNA and modulating the activity of various transcription factors.
Efectos Bioquímicos Y Fisiológicos
Pyridoxal 3-sulfate plays a crucial role in various biochemical processes in the human body. It is involved in the synthesis of neurotransmitters, including serotonin, dopamine, and norepinephrine. Pyridoxal 3-sulfate is also involved in the metabolism of amino acids, including tryptophan, cysteine, and methionine. Pyridoxal 3-sulfate has also been shown to play a role in the regulation of gene expression and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridoxal 3-sulfate is widely used in biochemical and physiological experiments due to its crucial role in various enzymatic reactions. However, its use is limited by its instability in solution and its potential to undergo non-enzymatic reactions, which can lead to false-positive results.
Direcciones Futuras
There are numerous future directions for research on Pyridoxal 3-sulfate. These include the development of new methods for synthesizing Pyridoxal 3-sulfate, the identification of new enzymatic reactions that require Pyridoxal 3-sulfate as a coenzyme, and the development of new therapeutic applications for Pyridoxal 3-sulfate in various diseases. Additionally, more research is needed to understand the role of Pyridoxal 3-sulfate in gene expression and cell proliferation.
Métodos De Síntesis
Pyridoxal 3-sulfate is synthesized in the body from pyridoxal, which is obtained from dietary sources or supplements. Pyridoxal is converted to pyridoxal 5-phosphate (Pyridoxal 3-sulfate) by the enzyme pyridoxal kinase. Pyridoxal 3-sulfate is then converted to Pyridoxal 3-sulfate by the enzyme pyridoxal phosphate synthase.
Aplicaciones Científicas De Investigación
Pyridoxal 3-sulfate has been extensively studied for its role in various biochemical processes in the human body. It has been shown to play a crucial role in amino acid metabolism, neurotransmitter synthesis, and gene expression. Pyridoxal 3-sulfate has also been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Propiedades
Número CAS |
107467-08-3 |
|---|---|
Nombre del producto |
Pyridoxal 3-sulfate |
Fórmula molecular |
C8H9NO6S |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
[4-formyl-5-(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,4,10H,3H2,1H3,(H,12,13,14) |
Clave InChI |
XDBPDBYGCCFJLZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
SMILES canónico |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
Otros números CAS |
107467-08-3 |
Sinónimos |
pyridoxal 3-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




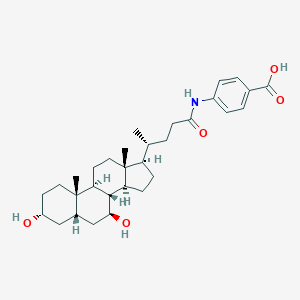
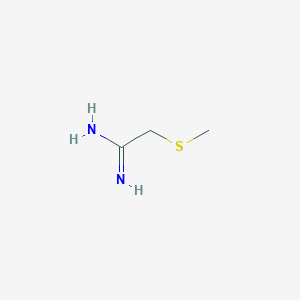
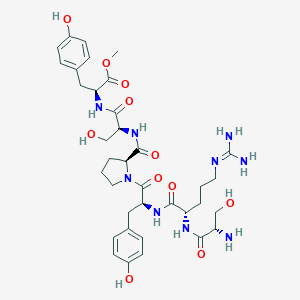
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)

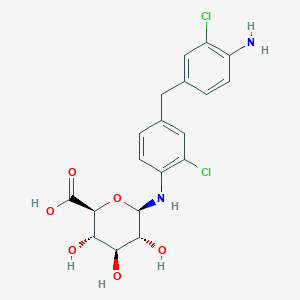
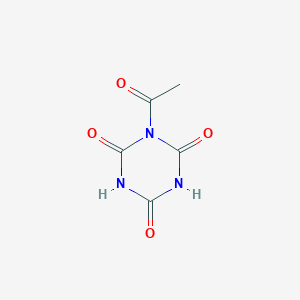
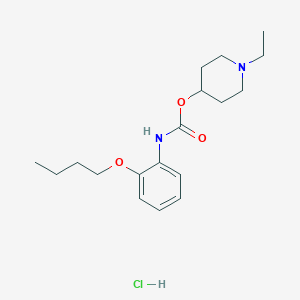



![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
